molecular formula C11H15N B2893669 (R)-2-phenylpiperidine CAS No. 58613-54-0

(R)-2-phenylpiperidine

Cat. No. B2893669
CAS RN: 58613-54-0
M. Wt: 161.248
InChI Key: WGIAUTGOUJDVEI-LLVKDONJSA-N
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Procedure details

Caesium carbonate (556 mg, 1.71 mmol) was added to bromobenzene (0.060 mL, 0.57 mmol) and 2-phenylpiperidine (110 mg, 0.68 mmol) in 1,4-dioxane (2 mL). The reaction was degassed and Tris(dibenzylideneacetone)?dipalladium(0) (13.01 mg, 0.01 mmol) and dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine (RuPhos) (13.26 mg, 0.03 mmol) were added. The resulting solution was stirred at 100 °C for 16 hours. LCMS showed The reaction mixture was diluted with EtOAc, and washed with water. The organic layer was dried over MgSO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 15% MeOH in DCM. Pure fractions were evaporated to dryness to afford 1,2-diphenylpiperidine (21.00 mg, 15.56 %) as a yellow oil. f0 = 19 mg bromobenzene f1 = 21 mg product The reaction was abandonned.
Quantity
0.00171 mol
Type
reagent
Reaction Step One
Quantity
0.002 L
Type
solvent
Reaction Step Two
Quantity
0.000682 mol
Type
reactant
Reaction Step Three
Quantity
0.000568 mol
Type
reactant
Reaction Step Four
Quantity
2.84e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
750
reaction index
NAME
1.3.6 [N-arylation with Ar-X] Bromo N-arylation
reaction type

Inputs

Step One
Name
Quantity
0.00171 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.002 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.000682 mol
Type
reactant
Smiles
C1CCNC(C1)C2=CC=CC=C2
Step Four
Name
Quantity
0.000568 mol
Type
reactant
Smiles
C1=CC=C(C=C1)Br
Step Five
Name
Quantity
2.84e-05 mol
Type
catalyst
Smiles
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Name
Quantity
1.42e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1CCN(C(C1)C2=CC=CC=C2)C3=CC=CC=C3
Measurements
Type Value Analysis
YIELD 15.56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.